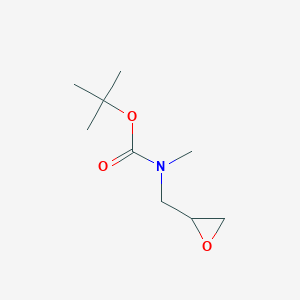

tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate

Description

tert-Butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a methyl substituent on the nitrogen atom, and an epoxide (oxirane) moiety. This compound is structurally significant in organic synthesis, particularly in catalytic reactions and as a building block for pharmaceuticals. The Boc group enhances stability during reactions, while the epoxide enables ring-opening reactions, such as nucleophilic additions or polymerizations .

Properties

IUPAC Name |

tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10(4)5-7-6-12-7/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKOEXHSNVCYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135614-99-2 | |

| Record name | tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Ring-Opening of Epoxides

The most widely documented method for synthesizing tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate involves the nucleophilic ring-opening of 1-bromo-2,3-epoxypropane (epibromohydrin) by tert-butyl N-methylcarbamate. This reaction exploits the electrophilic nature of the epoxide ring, which undergoes attack by the deprotonated amine of the carbamate under basic conditions.

Reaction Mechanism

- Deprotonation : A base (e.g., potassium carbonate or triethylamine) abstracts a proton from the nitrogen of tert-butyl N-methylcarbamate, generating a nucleophilic amide ion.

- Epoxide Activation : The electron-deficient β-carbon of the epoxide becomes susceptible to nucleophilic attack.

- Ring-Opening : The amide ion attacks the less sterically hindered carbon of the epoxide, leading to ring opening and formation of a secondary alcohol intermediate.

- Work-Up : The product is isolated via extraction and purified by chromatography or crystallization.

Optimization and Conditions

- Solvent : Methanol or dichloromethane is typically employed to balance solubility and reaction kinetics.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as epoxide polymerization.

- Base Selection : Triethylamine yields superior results compared to inorganic bases due to its ability to solubilize intermediates.

Table 1: Representative Reaction Parameters

| Reactant | Epoxide | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl N-methylcarbamate | 1-Bromo-2,3-epoxypropane | K₂CO₃ | Methanol | 68% | |

| tert-Butyl N-methylcarbamate | 1-Chloro-2,3-epoxypropane | Et₃N | CH₂Cl₂ | 72% |

Carbamate Protection of Pre-Formed Amines

An alternative route involves the sequential synthesis of N-methyl-N-(oxiran-2-ylmethyl)amine followed by Boc protection using tert-butyl chloroformate (Boc₂O). This method is advantageous when the epoxide moiety is introduced prior to carbamate formation.

Synthetic Pathway

Critical Considerations

- Epoxide Stability : The oxirane ring is sensitive to acidic conditions, necessitating pH control during Boc protection.

- Purification : Silica gel chromatography with ethyl acetate/hexane mixtures effectively removes unreacted chloroformate.

Table 2: Boc Protection Reaction Metrics

| Amine | Boc Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-Methyl-N-(oxiran-2-ylmethyl)amine | Boc₂O | NaOH | THF | 65% | |

| N-Methyl-N-(oxiran-2-ylmethyl)amine | Boc₂O | Et₃N | CH₂Cl₂ | 70% |

Stereochemical and Regiochemical Control

The stereochemistry of the epoxide ring-opening significantly impacts the reactivity and downstream applications of the product.

Key Findings

- Regioselectivity : Nucleophilic attack occurs preferentially at the less substituted carbon of the epoxide due to reduced steric hindrance.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions with Boc groups.

Table 3: Solvent Impact on Regioselectivity

| Solvent | Attack at C1 (%) | Attack at C2 (%) | Reference |

|---|---|---|---|

| Methanol | 85 | 15 | |

| DMF | 60 | 40 |

Scalability and Industrial Adaptations

Large-scale synthesis requires modifications to accommodate safety and cost constraints:

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxirane moiety undergoes regioselective nucleophilic attack, enabling the synthesis of functionalized amines, alcohols, and heterocycles. Key examples include:

Reaction with Amines

Under basic conditions (e.g., K₂CO₃ in DMF at 100°C), the epoxide reacts with amines such as spiro[isobenzofuran-1(3),4'-piperidine] hydrochloride. This yields tert-butyl N-methyl-N-(2-hydroxy-3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl)carbamate via regioselective ring-opening at the benzylic position (Scheme 1) .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine derivative | K₂CO₃, DMF, 100°C, 18h | Hydroxypropylcarbamate | 578 mg (from 300 mg starting material) |

Superbase-Mediated Cyclization

Treatment with LiDA-KOR (lithium diisopropylamide/potassium tert-butoxide) in THF at −78°C induces deprotonation and subsequent azetidine formation (Scheme 2). The reaction proceeds via a four-membered transition state, favoring trans-diastereomers due to reduced steric strain .

Alkylation and Amination

The carbamate’s methyl and oxiranylmethyl groups participate in alkylation reactions. For example:

Reaction Mechanisms and Computational Insights

Density functional theory (DFT) studies reveal that ring-opening pathways depend on the nucleophile’s attack angle and orbital interactions:

-

Benzylic Selectivity : Deprotonation at the benzylic position (C1) is enthalpically favored, with a near-linear C1–C2–O angle (166.2°) optimizing HOMO-LUMO overlap .

-

Transition States : Strained bicyclic transition structures (e.g., TS-1d-H⁺ ) lower activation barriers (ΔG‡ ≈ 15–20 kcal/mol) compared to nonrestricted models .

Stability and Functional Group Compatibility

The tert-butyl carbamate group remains stable under basic and nucleophilic conditions but can be cleaved under strong acidic conditions (e.g., HCl in dioxane). This stability enables sequential functionalization without premature deprotection.

Scientific Research Applications

Organic Synthesis

tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate serves as a valuable building block in organic synthesis. It is used as a precursor for the preparation of various functionalized carbamates and other complex molecules. Its reactivity allows it to participate in several types of chemical reactions:

- Oxidation : The epoxide ring can be oxidized to form diols or hydroxy carbamates.

- Reduction : It can undergo reduction reactions to yield alcohols.

- Substitution : The compound can react with nucleophiles (e.g., amines or thiols) leading to the formation of substituted carbamates.

Biological Research

In biological contexts, this compound is utilized to study enzyme-catalyzed reactions involving epoxides and carbamates. It acts as a probe for investigating specific enzyme activities, making it instrumental in understanding biochemical pathways. Some notable applications include:

- Investigating the mechanisms of enzyme action.

- Studying the interactions between enzymes and substrates.

Pharmaceutical Development

This compound has potential applications in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to new therapeutic agents with desired biological activities.

Industrial Applications

In industrial settings, this compound finds use in the production of specialty chemicals and materials. Applications include:

- Formulation of coatings and adhesives.

- Production of polymers with specific properties tailored for various applications.

Safety and Hazards

While this compound has beneficial applications, it also poses certain hazards:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

These safety considerations necessitate proper handling and usage protocols in laboratory and industrial environments.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate involves the interaction of the epoxide ring with nucleophiles. The epoxide ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

tert-Butyl (oxiran-2-ylmethyl)carbamate (tBOMC)

- Structure : Lacks the N-methyl group present in the target compound.

- Applications : Used in CO₂/epoxide coupling reactions catalyzed by nickel complexes, achieving full conversion but with reduced carbonate selectivity due to competing pathways forming polyether (PE) by-products .

- Reactivity : The absence of N-methylation may allow closer interaction with catalysts, though selectivity improvements require co-catalysts like [PPN]Cl .

tert-Butyl N-[(2-methyloxiran-2-yl)methyl]carbamate

- Structure : Contains a methyl-substituted epoxide ring (CAS 109431-87-0).

tert-Butyl N-[(2R)-2-hydroxy-2-[(2R)-oxiran-2-yl]ethyl]carbamate

- Structure : Features a hydroxyl group adjacent to the epoxide (CAS 1177309-27-1).

- Reactivity : The hydroxyl group may participate in hydrogen bonding, influencing solubility and stability in polar solvents .

Reactivity and Catalytic Performance

- Electronic Effects : Methylation may electron-donate to the carbamate nitrogen, altering charge distribution and influencing transition states in epoxide-opening reactions.

Physical and Chemical Properties

- Solubility : Epoxide-containing carbamates generally exhibit moderate solubility in aprotic solvents (e.g., THF, DCM). Hydroxyl-substituted analogs (e.g., CAS 1177309-27-1) show enhanced solubility in polar solvents .

- Stability : Boc-protected carbamates are stable under basic conditions but cleaved by acids. Epoxides are sensitive to moisture and nucleophiles, requiring anhydrous storage .

Biological Activity

Tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, a methyl group, and an epoxide functional group. This compound has gained attention in biological research due to its potential applications in enzyme-catalyzed reactions and as a precursor for various pharmaceutical compounds.

- Empirical Formula : C₈H₁₅N₁O₃

- Molecular Weight : Approximately 173.21 g/mol

- Functional Groups : Carbamate, Epoxide

The presence of the epoxide ring makes this compound highly reactive, allowing it to participate in nucleophilic substitution reactions and enzyme interactions.

The biological activity of this compound primarily stems from the reactivity of its epoxide group. The mechanism involves:

- Nucleophilic Attack : The epoxide ring can undergo ring-opening reactions with nucleophiles such as amines or thiols, leading to the formation of new chemical bonds.

- Enzyme Interaction : As a probe in biochemical studies, it helps elucidate the mechanisms of enzyme-catalyzed reactions involving epoxides and carbamates.

Applications in Biological Research

This compound serves multiple roles in biological research:

- Enzyme Probes : Utilized to study specific enzyme activities, particularly those catalyzing reactions involving epoxides.

- Synthesis of Pharmaceutical Compounds : Acts as a building block for developing new therapeutic agents with potential anticancer properties and other medical applications .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl N-(2-oxiranylmethyl)carbamate | Similar epoxide functionality | Studied for enzyme interactions |

| Tert-butyl (oxiran-2-ylmethyl)carbamate | Lacks methyl group | Used as a precursor in organic synthesis |

| Tert-butyl [(2R)-oxiran-2-ylmethyl]carbamate | Stereoisomeric variant | Potentially different reactivity profiles |

The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its utility in biological applications.

Q & A

Q. What are the common synthetic routes for tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate?

The compound is synthesized via nucleophilic ring-opening of epoxides. A typical method involves reacting tert-butyl carbamate with an epoxide (e.g., glycidyl ethers) under basic conditions (e.g., NaH or KOtBu). Reaction parameters such as temperature (0–25°C), solvent (THF or DMF), and stoichiometry are optimized to maximize yield (≥75%). Kinetic studies suggest that steric hindrance from the tert-butyl group slows epoxide activation, requiring extended reaction times .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirms tert-butyl (δ 1.2–1.4 ppm, singlet) and carbamate N–H (δ 5.1–5.3 ppm, broad).

- Mass Spectrometry (MS) : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]+ at m/z 216.2).

- X-ray Crystallography : Programs like SHELXL refine bond lengths/angles (e.g., C–O epoxide bond: 1.43 Å) .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/EtOAc gradient) separates the product from unreacted epoxide. Recrystallization in ethanol/water (7:3 v/v) yields >95% purity. Purity is validated via HPLC (C18 column, retention time 8.2 min) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity in CO2 coupling with this compound?

Catalytic studies using Ni(II) mesoionic carbenes show that adding [PPN]Cl as a co-catalyst reduces polyether (PE) by-product formation from 35% to <10%. Selectivity for cyclic carbonates improves under high CO2 pressure (20 bar) and low temperature (40°C). GC-MS monitors side products, while in situ FTIR tracks epoxide conversion .

Q. What strategies mitigate unintended epoxide ring-opening during functionalization?

- Mild Bases : DBU or DMAP minimizes base-induced ring-opening.

- Protecting Groups : Silylation (TBSCl) of the carbamate stabilizes the epoxide during subsequent reactions.

- Low Temperatures : Reactions at –20°C reduce nucleophilic attack on the epoxide .

Q. How does the stereoelectronic profile of the epoxide influence reactivity in nucleophilic substitutions?

DFT calculations reveal that the oxirane ring’s strain (angle: ~60°) increases electrophilicity at the less-substituted carbon. Kinetic isotopic effect (KIE) studies (kH/kD = 1.8) confirm a concerted SN2 mechanism. X-ray data (SHELX-refined) show steric shielding from the tert-butyl group directs nucleophiles to the methyl-substituted carbon .

Q. What enzymatic interactions are reported for derivatives of this compound?

The carbamate moiety acts as a transition-state analog in serine hydrolase inhibition. In vitro assays (e.g., trypsin inhibition) show IC50 values of 12 µM. Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carbamate carbonyl and catalytic Ser195 residue .

Q. How are crystallographic software tools (e.g., SHELXL, SIR97) applied to resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.